tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H23N2O2. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Mechanism of Action
Target of Action
Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as 3-(Boc-aminomethyl)-3-methylpyrrolidine, is a complex organic compound. It’s often used as a biochemical reagent in life science research .
Mode of Action
It’s often used as a building block in the synthesis of several novel organic compounds, which suggests that it may interact with its targets through chemical reactions to form new compounds.
Action Environment
It’s worth noting that the compound is a solid at room temperature and is typically stored in a refrigerator , suggesting that temperature could be an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-methylpyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate
- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Uniqueness
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .
Biological Activity
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as (S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This compound is characterized by its unique structure that incorporates a pyrrolidine ring, which is known for its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
The molecular formula of this compound is C10H20N2O2, with a molecular weight of 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which enhances its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
Melting Point | 90-91 °C |
IUPAC Name | tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate |
PubChem CID | 45091949 |
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. The presence of the pyrrolidine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing pathways related to cognition and mood.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that compounds similar to this compound exhibit anxiolytic and antidepressant effects. These effects may be mediated through serotonin and norepinephrine pathways.
- Neuroprotective Properties : Some analogs have shown promise in protecting neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease prevention.
- Antinociceptive Effects : There is evidence suggesting that this compound may possess pain-relieving properties, which could be beneficial in managing chronic pain conditions.
Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses yield greater anxiolytic effects.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to control groups. This protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, with specific attention needed for potential hepatotoxicity at high dosages.
Toxicity Parameter | Value |
---|---|
Acute Toxicity (LD50) | >500 mg/kg |
Hepatotoxicity | Moderate at high doses |
Properties
IUPAC Name |
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCFIJFQUMHJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568673 |
Source
|
Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125290-87-1 |
Source
|
Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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